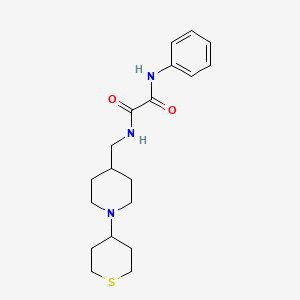

N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide, also known as TRO19622, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.

Scientific Research Applications

HIV-1 Entry Inhibition

N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analogs have been identified as a novel class of HIV-1 entry inhibitors. These compounds, including NBD-556 and NBD-557, prevent the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on host cells. They show potent inhibitory activity against various HIV-1 strains without affecting other stages of the HIV-1 life cycle (Zhao et al., 2005).

Compulsive Food Consumption

Research on compounds structurally related to N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide, such as selective orexin receptor antagonists, has shown potential in addressing compulsive food consumption. These compounds have been studied in models of binge eating, demonstrating that antagonism at specific neural receptors can reduce such behaviors without significant side effects (Piccoli et al., 2012).

Parkinsonism and Neuroprotection

Studies have shown that certain analogs and metabolites of compounds related to N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide can cause or protect against parkinsonism. For instance, MPTP, a related compound, has been linked to the development of parkinsonism, while other compounds in this class have been explored for their neuroprotective properties in models of neurodegenerative diseases (Langston et al., 1983).

Analgesic and Neuroleptic Activities

Certain 4-phenyl-4-piperidinols and their derivatives, which are structurally related to N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide, have shown combined analgesic and neuroleptic activities. These compounds interact with opioid and dopamine receptors, indicating their potential in pain management and neuroleptic treatments (Iorio et al., 1987).

properties

IUPAC Name |

N'-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c23-18(19(24)21-16-4-2-1-3-5-16)20-14-15-6-10-22(11-7-15)17-8-12-25-13-9-17/h1-5,15,17H,6-14H2,(H,20,23)(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQQWTLPBAFUEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)C3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2386515.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2386516.png)

![4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2386517.png)

![3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2386524.png)

![Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2386526.png)

![N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide](/img/structure/B2386528.png)

![3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione](/img/structure/B2386534.png)